3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide
説明
特性
IUPAC Name |
3-chloro-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13-16(20)7-3-8-18(13)26(24,25)22-15-6-2-5-14(11-15)17-12-21-19-9-4-10-23(17)19/h2-3,5-8,11-12,22H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPDCCCRTQJOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds related to 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide. This compound is structurally similar to known anticancer agents and has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in cancer cell growth and survival. For instance, it could inhibit key signaling pathways or induce apoptosis in malignant cells.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can significantly reduce viability in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, compounds with similar structures have reported IC50 values ranging from 10 µM to 50 µM against these cell lines .
Anti-inflammatory Properties
The sulfonamide group within the compound structure suggests potential anti-inflammatory applications. Compounds with similar functionalities have been investigated for their ability to modulate inflammatory responses.
- Research Findings : Recent studies indicate that derivatives of sulfonamides can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains.
- Mechanism : The presence of the pyrroloimidazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
- Case Studies : In laboratory settings, derivatives have exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .
Molecular Imaging and Diagnostics
The unique chemical structure of 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide opens avenues for applications in molecular imaging.
- Fluorescent Probes : Modifications of this compound can be used to develop fluorescent probes for imaging cellular processes in real-time. These probes can help visualize tumor environments or track drug delivery systems within biological systems .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its efficacy.
Data Table: Structure-Activity Relationship Insights
| Compound Variant | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Variant A | Pyrroloimidazole | Anticancer | 25 |
| Variant B | Sulfonamide group | Anti-inflammatory | 15 |
| Variant C | Fluorescent tag | Imaging | N/A |
作用機序
The mechanism of action of 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The pyrrolo[1,2-a]imidazole moiety may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Structural Variations: The target compound’s chloro-methylbenzene sulfonamide distinguishes it from analogues with benzothiazole carboxamide () or imidazole sulfonamide (). Ilacirnon () incorporates a pyrrolopyrimidine and trifluoromethyl group, which may enhance receptor binding but increase synthetic complexity.
- Molecular Weight and Lipophilicity: The target’s estimated molecular weight (~370.86) is higher than ’s compound (343.40) but lower than ilacirnon (515.85). The chloro and methyl groups likely increase lipophilicity compared to the benzothiazole carboxamide analogue .
- Hydrogen Bonding: The sulfonamide group in the target provides two H-bond acceptors (sulfonyl oxygens) and one donor (NH), whereas the benzothiazole carboxamide () has fewer H-bond donors (1) but similar acceptors (4).
生物活性
The compound 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative that combines various structural motifs known for their biological activities. This article explores its potential biological activity based on structural analysis and related compounds.
Structural Characteristics
This compound features several key structural elements:
- Chloro and methyl groups : These substituents may enhance lipophilicity and influence the compound's interaction with biological targets.
- Pyrrolo[1,2-a]imidazole moiety : Known for its role in various pharmacological activities, particularly in anticancer and antimicrobial applications.
- Benzene sulfonamide group : Commonly associated with antibacterial properties.
Biological Activity Overview
While specific biological activity data for this exact compound is limited, insights can be drawn from similar compounds and the known activities of its structural components:
Antimicrobial Activity
- Compounds with similar sulfonamide structures have demonstrated significant antibacterial and antifungal activities. For instance, pyrrolo[1,2-a]imidazole derivatives have been reported to inhibit the growth of various pathogens effectively.
Anticancer Potential
- The presence of the pyrrole and imidazole rings suggests potential anticancer activity. Research on related compounds indicates that they can induce apoptosis in cancer cell lines. For example, derivatives of imidazole have shown effectiveness against various cancer types by targeting specific kinases involved in tumor progression .
In Vitro Studies
Research has shown that similar compounds exhibit promising cytotoxic effects against several cancer cell lines. For instance:
- Compound A (a pyrrolo[1,2-a]imidazole derivative) demonstrated an IC50 of 12.50 µM against the MCF7 breast cancer cell line .
- Compound B , another sulfonamide derivative, showed significant inhibition against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Mechanistic Insights
Molecular docking studies suggest that compounds with similar structures may interact with target proteins through hydrophobic interactions and hydrogen bonding, which are crucial for their biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer (MCF7) | 12.50 |
| Compound B | Structure B | Cytotoxic (Hep-2) | 3.25 |
| Compound C | Structure C | Antimicrobial | 25.00 |
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodology :
- Simulated Gastric Fluid : Incubate at 37°C in HCl (pH 1.2) and analyze via LCMS for degradation products.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via MRM (multiple reaction monitoring) .
Methodological Notes
- Contradictions in Data : Cross-validate NMR assignments using 2D techniques (COSY, NOESY) to resolve signal overlap .
- Advanced Purification : Use preparative HPLC with chiral columns for enantiomer separation if racemization occurs during synthesis .
- Safety : Follow P210 guidelines () for handling reactive intermediates (e.g., chlorinated sulfonyl chlorides).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
